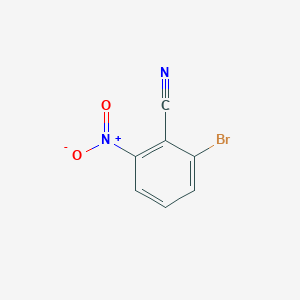

2-Bromo-6-nitrobenzonitrile

Description

Significance of Halogenated Nitro-benzonitriles in Chemical Research

Halogenated nitrobenzonitriles are a class of organic compounds that have garnered considerable attention in chemical research due to their versatile reactivity and wide-ranging applications. The presence of halogen, nitro, and nitrile functional groups on a benzene (B151609) ring imparts unique chemical properties to these molecules, making them valuable intermediates in the synthesis of more complex structures. numberanalytics.com The introduction of a halogen atom can enhance the reactivity of a molecule, rendering it a useful building block for further chemical transformations. numberanalytics.com

These compounds serve as crucial precursors in the production of pharmaceuticals, agrochemicals, and specialty materials. evitachem.com For instance, the nitro group can be readily reduced to an amino group, a key transformation in the synthesis of many biologically active compounds. Similarly, the halogen atom can participate in various cross-coupling reactions, allowing for the construction of intricate molecular frameworks. The nitrile group itself can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic utility of these compounds. libretexts.org The strategic placement of these functional groups on the aromatic ring allows for controlled modifications, which is a significant aspect of modern organic synthesis. allen.in

Overview of Aromatic Nitriles with Ortho-Bromo and Ortho-Nitro Functionalities

The specific arrangement of a bromo and a nitro group in the ortho positions relative to a nitrile group on a benzene ring, as seen in 2-Bromo-6-nitrobenzonitrile, profoundly influences the compound's reactivity. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic aromatic substitution. stackexchange.com This effect is particularly pronounced when the nitro group is in the ortho or para position to the leaving group (in this case, the bromine atom). stackexchange.com

The proximity of the bromo and nitro groups also introduces steric and electronic effects that can be exploited in synthesis. For example, the ortho-nitro group's participation has been noted in the rearrangement of nitrile imines, facilitating the construction of amide bonds. nih.gov The electron-withdrawing nature of both the nitro and cyano groups enhances the electrophilicity of the carbon atom attached to the bromine, making it more susceptible to nucleophilic attack. evitachem.com This heightened reactivity is a key feature of aromatic nitriles with this substitution pattern.

Scope of Academic Inquiry into this compound

Academic research on this compound has primarily focused on its application as a versatile intermediate in organic synthesis. evitachem.com It is often used as a starting material for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry. researchgate.netclockss.org For instance, it can be a precursor for quinazolinones, a class of compounds with diverse pharmacological activities. clockss.orgbohrium.comhcmut.edu.vn

Studies have explored its reactivity in substitution and reduction reactions to create novel molecules. evitachem.com The well-defined reactivity patterns of this compound also make it a useful compound for studying reaction mechanisms. evitachem.com Furthermore, there is potential for its use in materials science for the development of new polymers or materials that require specific functional groups for desired properties. evitachem.com The planar conformation of the molecule, influenced by conjugation effects between the aromatic system and the electron-withdrawing groups, is another area of structural investigation. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-6-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrN2O2/c8-6-2-1-3-7(10(11)12)5(6)4-9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAWCUFOFDZAVNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 6 Nitrobenzonitrile and Its Direct Precursors

Classical Synthetic Routes to Functionalized Benzonitriles

The traditional synthesis of 2-bromo-6-nitrobenzonitrile and related compounds relies on fundamental aromatic substitution reactions. These methods, while established, often require careful control of reaction conditions to achieve the desired regioselectivity and yield. The synthesis typically involves a two-step process: the bromination and nitration of benzonitrile (B105546). evitachem.com One common pathway is the bromination of 2-nitrobenzonitrile (B147312) using bromine with a catalyst like iron or aluminum bromide.

Strategic Introduction of Nitro and Bromo Groups onto the Benzonitrile Core

The order of introduction of the nitro and bromo groups onto the benzonitrile scaffold is a critical consideration due to the directing effects of the substituents. The cyano (-CN) group is a meta-director and deactivating, while the bromo (-Br) group is an ortho-, para-director and deactivating. The nitro (-NO₂) group is a strong meta-director and deactivating.

One common strategy involves the nitration of a brominated benzonitrile. For instance, the nitration of 3-bromobenzonitrile (B1265711) introduces a nitro group primarily at the 4-position, guided by the ortho-, para-directing influence of the bromine atom and the meta-directing effect of the cyano group. Another approach is the bromination of a nitrobenzonitrile. For example, the bromination of 2-nitrobenzonitrile can be performed to introduce a bromine atom at the 6-position.

A different classical route involves diazotization followed by a Sandmeyer reaction. This multi-step process often starts with a substituted aniline (B41778). The aniline is converted to a diazonium salt, which can then be replaced by a bromine atom using a copper(I) bromide catalyst. rsc.org This method offers versatility in controlling the substitution pattern.

| Starting Material | Reagents | Product | Key Considerations |

| 2-Nitrobenzonitrile | Br₂ / FeBr₃ | This compound | Catalyst choice and reaction temperature are crucial for regioselectivity. |

| 3-Bromobenzonitrile | HNO₃ / H₂SO₄ | 3-Bromo-4-nitrobenzonitrile | Directing effects of both substituents must be considered to predict the major product. |

| Substituted Aniline | 1. NaNO₂, H⁺ 2. CuBr | Brominated Benzonitrile Derivative | Multi-step process offering good control over substituent placement. rsc.org |

Table 1: Classical Synthetic Strategies

Regioselective Nitration of Brominated Benzonitrile Intermediates

The nitration of brominated benzonitriles is a key step in several synthetic pathways. The regioselectivity of this electrophilic aromatic substitution is governed by the electronic and steric effects of the existing substituents. For example, in the nitration of 3-bromobenzonitrile, the bromine atom directs the incoming nitro group to the ortho and para positions, while the cyano group directs it to the meta position. The interplay of these directing effects leads to the preferential formation of 3-bromo-4-nitrobenzonitrile.

The use of specific nitrating agents and catalysts can influence the isomer distribution. For instance, using a mixture of nitric acid and sulfuric acid is a standard method. However, alternative nitrating systems, such as acyl nitrates in the presence of zeolites, have been explored to enhance para-selectivity in the nitration of deactivated benzenes like benzonitrile. scispace.com While not specifically detailed for this compound, these methods highlight the ongoing efforts to control regioselectivity in nitration reactions.

Halogenation Strategies for Nitrobenzonitrile Scaffolds

The direct halogenation of nitrobenzonitrile scaffolds is another viable route. The position of bromination is dictated by the directing effects of the nitro and cyano groups. In 2-nitrobenzonitrile, both the nitro and cyano groups are deactivating. The nitro group is a meta-director, and the cyano group is also a meta-director relative to its own position. This directs the incoming electrophile (bromine) to the positions meta to both groups, which includes the 6-position.

The reaction is typically carried out using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the bromine molecule, making it a more potent electrophile. Careful control of reaction conditions is necessary to prevent over-halogenation and to favor the desired isomer.

Modern and Advanced Synthesis Approaches

Recent advancements in organic synthesis have introduced more efficient and selective methods for the preparation of functionalized benzonitriles. These include catalytic methods and optimized multistep syntheses.

Catalytic Methods in Benzonitrile Synthesis

Modern catalytic systems offer milder reaction conditions and improved selectivity for the synthesis of benzonitriles. While specific catalytic syntheses for this compound are not extensively reported, general methods for benzonitrile synthesis are relevant. Palladium-catalyzed cyanation of aryl halides is a powerful tool. organic-chemistry.org For instance, aryl chlorides can be converted to benzonitriles using a palladium catalyst with a specific phosphine (B1218219) ligand. organic-chemistry.org

Furthermore, direct C-H cyanation methods are emerging. These methods avoid the pre-functionalization of the aromatic ring with a halide. For example, visible light-promoted, nickel-catalyzed cyanation of aryl halides has been developed. organic-chemistry.org Catalytic ammoxidation of toluene (B28343) derivatives over metal oxide catalysts is an industrial method for producing benzonitriles. researchgate.net These advanced catalytic approaches hold promise for the future synthesis of complex benzonitriles like this compound.

| Catalytic Method | Description | Potential Application |

| Palladium-catalyzed Cyanation | Conversion of aryl halides to nitriles using a palladium catalyst and a cyanide source. organic-chemistry.org | Synthesis from a corresponding di-substituted bromo-nitro-aryl halide. |

| Nickel-catalyzed Cyanation | Visible light-promoted cyanation of aryl halides. organic-chemistry.org | A potentially milder alternative to palladium catalysis. |

| Direct C-H Cyanation | Introduction of a cyano group directly onto a C-H bond, avoiding pre-functionalization. | A more atom-economical approach for future syntheses. |

| Ammoxidation | Catalytic reaction of a methyl-substituted arene with ammonia (B1221849) and oxygen. researchgate.net | Less directly applicable to this compound but a key industrial nitrile synthesis. |

Table 2: Modern Catalytic Methods for Benzonitrile Synthesis

Multistep Synthesis Design and Optimization

The synthesis of complex molecules like this compound often requires a multistep approach. The design of an efficient synthetic route involves considering the compatibility of functional groups, the order of reactions, and the ease of purification of intermediates. For instance, a synthesis could be designed starting from a readily available substituted benzene (B151609) and sequentially introducing the required functional groups.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce or eliminate the use and generation of hazardous substances. researchgate.net Traditional synthetic routes, such as the Sandmeyer reaction, often involve reagents and conditions that can be improved upon from a sustainability perspective. wikipedia.orgmdpi.com The core principles of green chemistry, including atom economy, use of catalysis, and prevention of waste, provide a framework for developing more environmentally benign processes. acs.orgmdpi.com

Catalysis is another fundamental principle, favoring catalytic reagents over stoichiometric ones. acs.org The classic Sandmeyer reaction uses stoichiometric amounts of copper(I) bromide. wikipedia.orgorganic-chemistry.org Research into catalytic versions of this reaction, potentially using lower quantities of the copper catalyst or more environmentally friendly catalysts, aligns with green chemistry goals. rsc.org

The principle of waste prevention is paramount. acs.org Syntheses can be designed to minimize byproducts. For example, developing synthetic strategies that avoid the need for a diazotization step altogether would represent a significant green advancement, as it would circumvent the formation of nitrogen gas and associated diazonium salt intermediates. masterorganicchemistry.com Recent developments have focused on combining the reduction of a nitro group and a subsequent Sandmeyer-type reaction in a one-pot process, which can reduce waste from intermediate purification steps. rsc.org

Applying green chemistry principles also involves selecting safer solvents and auxiliaries . mdpi.com Many organic reactions utilize volatile and potentially toxic solvents. Research into using water or other greener solvents for steps like diazotization is an active area of interest. researchgate.net Furthermore, minimizing energy requirements by conducting reactions at ambient temperature and pressure contributes to a greener process. mdpi.com

The table below evaluates a conventional synthetic step, the Sandmeyer reaction for producing an aryl bromide, against key green chemistry principles.

| Green Chemistry Principle | Conventional Sandmeyer Reaction for Bromination | Potential Green Improvement |

| Atom Economy | Moderate; generates N₂ gas and salt byproducts. wikipedia.org | Develop alternative pathways that directly functionalize a C-H bond, improving atom economy. |

| Catalysis | Often uses stoichiometric or supra-stoichiometric copper(I) salts. organic-chemistry.org | Employing highly efficient, recyclable catalysts in smaller, truly catalytic amounts. rsc.org |

| Safer Solvents | Often performed in organic solvents or strong acids. orgsyn.org | Use of water, ionic liquids, or deep eutectic solvents as reaction media. researchgate.netorganic-chemistry.org |

| Hazard Reduction | Involves the generation of potentially unstable diazonium salt intermediates. masterorganicchemistry.com | In-situ generation and immediate consumption of hazardous intermediates, for instance in a flow reactor. |

| Waste Prevention | Requires neutralization of acidic solutions and disposal of copper-containing waste. orgsyn.org | One-pot procedures that combine multiple steps to reduce purification waste. rsc.org |

By focusing on these principles, the synthesis of this compound can be made more sustainable, safer, and more efficient.

Flow Chemistry Applications in Reaction Scale-up

Flow chemistry, or continuous flow processing, offers significant advantages for the scale-up of chemical reactions, particularly those that are hazardous or difficult to control in traditional batch reactors. vapourtec.comsioc-journal.cn The synthesis of this compound involves reaction steps, such as nitration and diazotization, that are well-suited for flow chemistry applications due to enhanced safety, efficiency, and scalability. evitachem.com

A primary advantage of flow chemistry is superior heat and mass transfer . vapourtec.com Nitration reactions are typically highly exothermic. In a large batch reactor, localized "hot spots" can form, leading to side reactions and potentially unsafe runaway conditions. In a microreactor or flow reactor, the high surface-area-to-volume ratio allows for rapid and efficient heat dissipation, enabling precise temperature control. sioc-journal.cn This leads to higher purity and yields.

Safety is another critical driver for adopting flow chemistry. The Sandmeyer reaction, a common method for introducing the bromine atom, involves the formation of diazonium salts. wikipedia.orgmasterorganicchemistry.com These intermediates can be explosive and are hazardous to accumulate in large quantities in a batch process. In a flow system, the diazonium salt can be generated in-situ and immediately reacted in the next segment of the flow path. mdpi.com This minimizes the amount of the hazardous intermediate present at any given moment, significantly reducing the risk of an uncontrolled decomposition.

The table below compares batch and flow processing for key reaction types relevant to the synthesis of this compound.

| Parameter | Batch Processing | Flow Chemistry |

| Heat Transfer | Limited by surface area, prone to hot spots. | Excellent, due to high surface-area-to-volume ratio. vapourtec.com |

| Safety (for hazardous intermediates) | Accumulation of large quantities of hazardous materials (e.g., diazonium salts). masterorganicchemistry.com | Small volumes of hazardous intermediates are generated and consumed continuously. mdpi.com |

| Scalability | Often requires re-optimization of reaction conditions for different scales. | Scaled by running the process for a longer duration ("scaling-out") rather than using larger reactors. sioc-journal.cn |

| Reaction Control | Slower response to changes in temperature or reagent addition. | Precise control over residence time, temperature, and stoichiometry. vapourtec.com |

| Multi-step Synthesis | Requires isolation and purification at each step, increasing time and waste. | "Telescoped" reactions allow for a continuous sequence without isolation. mdpi.com |

The adoption of flow chemistry for the synthesis of this compound can lead to a more robust, safer, and economically viable manufacturing process, particularly at an industrial scale.

Reactivity and Fundamental Reaction Pathways of 2 Bromo 6 Nitrobenzonitrile

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 2-Bromo-6-nitrobenzonitrile, driven by the electron-deficient nature of the aromatic ring.

Reactivity at the Bromine-Substituted Position

The carbon atom attached to the bromine is highly electrophilic due to the cumulative electron-withdrawing effects of the adjacent nitro group and the cyano group. evitachem.com This makes the bromine atom a good leaving group in SNAr reactions, readily displaced by a variety of nucleophiles. evitachem.com Common nucleophiles that can replace the bromine atom include amines, thiols, and alkoxides. evitachem.com

The general mechanism involves the attack of a nucleophile on the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. govtpgcdatia.ac.inmasterorganicchemistry.com The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electron-withdrawing nitro and cyano groups. masterorganicchemistry.com The subsequent departure of the bromide ion restores the aromaticity of the ring, yielding the substituted product. govtpgcdatia.ac.in

The reactivity of the bromine at this position is a cornerstone of the synthetic utility of this compound, allowing for the introduction of diverse functional groups. For instance, it serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals. evitachem.com

Displacement of the Nitro Group under Nucleophilic Conditions

While the bromine is the more common leaving group, the nitro group can also be displaced under certain nucleophilic conditions. acs.orgthieme-connect.de The displacement of a nitro group in SNAr reactions is a known phenomenon, particularly when the nitro group is positioned ortho or para to strong electron-withdrawing groups, which is the case in this molecule. thieme-connect.dedocsity.com

The viability of nitro group displacement depends on the nature of the nucleophile and the reaction conditions. acs.org Strong nucleophiles and specific catalysts can facilitate this transformation. acs.org For example, novel ortho-substituted benzonitriles have been synthesized by the displacement of the nitro group from o-nitrobenzonitriles using nucleophiles such as alkoxides, thiol anions, amines, and azide (B81097) ions. acs.orgresearchgate.net

Table 1: Comparison of Leaving Group Potential in SNAr Reactions

| Leaving Group | Relative Reactivity | Factors Influencing Displacement |

|---|---|---|

| Bromine | High | Activated by adjacent electron-withdrawing nitro and cyano groups. evitachem.com |

| Nitro Group | Moderate to Low | Requires strong nucleophiles and/or specific reaction conditions; activated by the ortho cyano group. acs.orgthieme-connect.de |

Influence of Substituents on SNAr Regioselectivity

The regioselectivity of SNAr reactions on the this compound ring is overwhelmingly directed towards the position of the bromine atom. The combined electron-withdrawing power of the ortho-nitro and para-cyano groups (relative to the bromine) makes the C-Br bond the most susceptible to nucleophilic attack.

In a disubstituted benzene (B151609) ring with multiple potential leaving groups, the rate of substitution is influenced by the nature of the other substituents. The presence of strong electron-withdrawing groups ortho and para to a leaving group significantly accelerates the reaction. masterorganicchemistry.com In this compound, both the nitro and cyano groups activate the bromine position for nucleophilic attack.

Electrophilic Aromatic Substitution (EAS) Reactions

The high degree of electron deficiency in the aromatic ring of this compound makes it generally unreactive towards electrophilic aromatic substitution (EAS). evitachem.com The powerful deactivating effects of the nitro and cyano groups withdraw electron density from the ring, making it a poor nucleophile to attack an incoming electrophile. makingmolecules.comvaia.com

Directing Effects of the Nitro and Cyano Groups

Both the nitro (-NO₂) and cyano (-CN) groups are strong deactivating groups and meta-directors in EAS reactions. vaia.comyoutube.comsavemyexams.com They withdraw electron density from the aromatic ring through both inductive and resonance effects. youtube.com This deactivation is particularly pronounced at the ortho and para positions relative to these groups. youtube.com

Therefore, if an EAS reaction were to be forced under harsh conditions, the incoming electrophile would be directed to the positions that are meta to both the nitro and cyano groups. In the case of this compound, this would be the C4 and C5 positions.

Directing Effects of the Bromine Substituent

Halogens, including bromine, are an interesting exception in EAS directing effects. They are deactivating groups due to their inductive electron-withdrawing nature, yet they are ortho-, para-directors because their lone pairs can donate electron density to the ring through resonance. makingmolecules.comvaia.com This resonance donation stabilizes the carbocation intermediate formed during ortho and para attack. uri.edu

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect |

|---|---|---|

| Nitro (-NO₂) | Strongly Deactivating | Meta vaia.comsavemyexams.com |

| Cyano (-CN) | Strongly Deactivating | Meta vaia.com |

| Bromo (-Br) | Deactivating | Ortho, Para makingmolecules.comvaia.com |

Therefore, any potential EAS reaction on this compound would be extremely sluggish and the regiochemical outcome would be a complex interplay of these competing directing effects, with the meta-directing influence of the nitro and cyano groups likely being the most significant factor.

Competitive Regioselectivity in Polysubstituted Aromatics

In polysubstituted aromatic compounds like this compound, the directing effects of the various substituents determine the regioselectivity of incoming reagents. The nitro (—NO2) and nitrile (—CN) groups are strong electron-withdrawing groups, which deactivate the aromatic ring towards electrophilic attack but activate it for nucleophilic aromatic substitution (SNAr).

Specifically, these groups direct incoming nucleophiles to the ortho and para positions relative to themselves. In this compound, both the nitro and nitrile groups activate the carbon atom attached to the bromine for nucleophilic attack. This makes the bromo group a facile leaving group in SNAr reactions. The regioselectivity is thus primarily focused on the substitution of the bromine atom.

Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioisomer distribution in kinetically controlled nucleophilic aromatic substitution reactions. These methods often involve calculating the relative stabilities of the isomeric σ-complex intermediates (Meisenheimer complexes). For leaving groups like bromine, where finding stable σ-complexes can be challenging, a concerted substitution step is sometimes assumed, and the transition state structures are used to predict the outcome.

Reduction Reactions

The presence of both a nitro and a nitrile group offers multiple pathways for reduction, and the selectivity of these reactions is a key aspect of the chemistry of this compound.

Selective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group to an amino group is a common and important transformation. evitachem.com This can be achieved using various reducing agents under controlled conditions.

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), is a widely used method for nitro group reduction. evitachem.com

Metal/Acid Systems: Reagents like iron powder in the presence of an acid (e.g., hydrochloric acid) can also effectively reduce the nitro group. evitachem.com

Hydrazine-based Systems: A combination of hydrazine (B178648) hydrate (B1144303) with a metal catalyst or other promoters can offer high selectivity for the reduction of nitro groups, even in the presence of other reducible functionalities. researchgate.net For instance, hydrazine glyoxylate (B1226380) in the presence of zinc or magnesium powder has been shown to be effective. researchgate.net

The primary product of this selective reduction is 2-amino-6-bromobenzonitrile (B1277456).

| Reagent System | Conditions | Product | Reference |

| H₂/Pd-C | - | 2-Amino-6-bromobenzonitrile | evitachem.com |

| Fe/HCl | Acidic | 2-Amino-6-bromobenzonitrile | evitachem.com |

| Hydrazine glyoxylate/Zn or Mg | Room Temperature | Aromatic Amines | researchgate.net |

Reduction Pathways of the Nitrile Group

The nitrile group can also be reduced, typically to a primary amine (aminomethyl group). However, the reduction of a nitrile often requires more potent reducing agents or different reaction conditions compared to the reduction of a nitro group. Reagents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) complexes (e.g., BH₃·THF) are commonly used for this transformation. calvin.eduorganic-chemistry.org

In the context of a molecule like this compound, achieving selective reduction of the nitrile group without affecting the nitro group is challenging. Often, the nitro group is more readily reduced. calvin.edu Studies on related nitrobenzonitriles have shown that the reduction of the nitrile to the corresponding aminomethyl-substituted nitrobenzene (B124822) can be accomplished using a mixture of boron trifluoride etherate and sodium borohydride. calvin.edu

Dehalogenation during Reduction Processes

A potential side reaction during the reduction of halogenated nitroaromatics is dehalogenation, where the halogen substituent is replaced by a hydrogen atom. researchgate.netoup.com This is particularly observed during catalytic hydrogenation, where the catalyst can promote the cleavage of the carbon-halogen bond. researchgate.netoup.com

The propensity for dehalogenation can depend on the specific catalyst, solvent, and reaction conditions used. However, certain methods have been developed to minimize this side reaction. For example, using elemental sulfur and a mild base has been reported as a method for the selective reduction of nitroarenes without causing dehalogenation. researchgate.net Similarly, biocatalytic systems, such as those employing hydrogenase on a carbon support, have shown complete and selective conversion of halogenated nitroaromatics to their corresponding amines without loss of the halogen. nih.gov

Oxidation Reactions

While reduction reactions of this compound are more commonly explored, the molecule can also undergo oxidation, although this is less frequent. evitachem.com

Oxidative Transformations of Aromatic Nitriles

The nitrile group itself is generally resistant to oxidation under typical conditions. However, the aromatic ring or other substituents could potentially be oxidized under harsh conditions with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). evitachem.com Specific research on the direct oxidation of this compound is not extensively documented in the provided search results. The primary focus of its reactivity in the literature is on its utility as an intermediate via reduction and nucleophilic substitution pathways. evitachem.com

Reactivity of the Nitro Group towards Oxidation

The oxidation of the nitro group in aromatic compounds is a challenging and less commonly reported transformation compared to the reduction of the same group. In the case of this compound, the reactivity of the nitro group towards oxidation is significantly influenced by the electronic effects of the other substituents on the benzene ring. The presence of the electron-withdrawing bromo and cyano groups deactivates the aromatic ring, which can, in turn, affect the reactivity of the nitro group.

General literature suggests that while oxidation of nitroarenes is not a typical synthetic route, it can be achieved under specific and forceful conditions. smolecule.com Strong oxidizing agents are generally required for such transformations. evitachem.com For instance, reagents like potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) have been mentioned as capable of oxidizing nitro compounds, leading to various oxidized derivatives. However, the specific products from the oxidation of this compound are not well-documented in publicly available research.

The steric hindrance provided by the ortho-bromo and cyano groups may also play a role in the reactivity of the nitro group. This steric crowding could potentially hinder the approach of an oxidizing agent, making the reaction more difficult to achieve.

Table of Mentioned Oxidizing Agents

| Oxidizing Agent | Common Applications in Organic Chemistry | Notes on Reactivity with Nitroarenes |

| Potassium Permanganate (KMnO₄) | Oxidation of alkenes, alcohols, and alkyl side chains on aromatic rings. | Mentioned as a strong oxidizing agent that can potentially oxidize nitro compounds, though specific examples with this compound are scarce. evitachem.com |

| Chromium Trioxide (CrO₃) | Oxidation of alcohols to carboxylic acids and ketones. | Another strong oxidizing agent mentioned in the context of oxidizing nitro compounds. |

Due to the lack of specific research on the oxidation of the nitro group in this compound, a detailed discussion of reaction pathways and products remains speculative. Further experimental investigation would be necessary to fully characterize this aspect of its reactivity.

Advanced Synthetic Transformations and Derivatization of 2 Bromo 6 Nitrobenzonitrile

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. 2-Bromo-6-nitrobenzonitrile is an excellent substrate for these reactions due to the activated C-Br bond.

Palladium-Catalyzed C-C Cross-Coupling Methodologies

Palladium catalysts are paramount in cross-coupling chemistry, offering a broad range of applications for the derivatization of aryl halides. beilstein-journals.orgchemrxiv.org Several named reactions, including the Suzuki-Miyaura, Sonogashira, and Kumada-Corriu couplings, have been successfully employed to functionalize molecules at the position of the bromine atom.

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl compounds, which are prevalent in pharmaceuticals and material science. yonedalabs.comua.es This reaction typically involves the coupling of an aryl halide with an aryl boronic acid or its ester in the presence of a palladium catalyst and a base. While specific examples detailing the Suzuki-Miyaura coupling of this compound are not prevalent in the searched literature, the general principles of the reaction are well-established for similar substrates. For instance, palladium-catalyzed cross-coupling between 3,5-dichlorophenyl boronic acid and 2-bromo-5-nitrobenzonitrile (B189586) has been reported. vulcanchem.com The electron-withdrawing nitro group on the this compound ring would be expected to facilitate the oxidative addition of the palladium catalyst, a key step in the catalytic cycle.

The Sonogashira coupling allows for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgrsc.org This reaction provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. The reactivity of this compound in Sonogashira couplings is anticipated to be high due to the electron-deficient nature of the aromatic ring.

The Kumada-Corriu coupling utilizes a Grignard reagent as the nucleophile to couple with an aryl halide, typically catalyzed by a palladium or nickel complex. organic-chemistry.org This reaction is advantageous for its use of readily available Grignard reagents. organic-chemistry.org

| Coupling Reaction | Typical Catalyst | Nucleophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, Pd(OAc)₂ | Ar-B(OH)₂ | Mild conditions, high functional group tolerance. nih.gov |

| Sonogashira | PdCl₂(PPh₃)₂, CuI | R-C≡CH | Direct synthesis of aryl alkynes. organic-chemistry.org |

| Kumada-Corriu | PdCl₂(dppf), NiCl₂(dppe) | Ar-MgBr | Utilizes readily available Grignard reagents. organic-chemistry.org |

The formation of aryl-alkyl bonds can also be achieved through palladium-catalyzed cross-coupling reactions. The Negishi coupling, which employs organozinc reagents, is a versatile method for this transformation. mit.edu Studies on the Negishi coupling of secondary alkylzinc halides with aryl bromides, including electron-deficient substrates like 2-bromobenzonitrile (B47965), have demonstrated the efficacy of this approach. mit.edu The use of specific ligands, such as CPhos, has been shown to promote the desired coupling in high yields. mit.edu While direct examples with this compound are not explicitly detailed, the principles suggest its applicability.

The Suzuki-Miyaura reaction can also be adapted for aryl-alkyl coupling, particularly with the use of alkylboron reagents. nih.govst-andrews.ac.uk These reactions often require specific catalyst systems to overcome challenges such as β-hydride elimination. st-andrews.ac.uk

| Coupling Reaction | Typical Catalyst/Ligand | Nucleophile | Key Features |

|---|---|---|---|

| Negishi | Pd(OAc)₂ / CPhos | R-ZnX | Effective for coupling with secondary alkyl groups. mit.edu |

| Suzuki-Miyaura | PdCl₂(dppf) | Alkyl-B(OR)₂ | Tolerates a variety of functional groups. nih.gov |

Aryl-Aryl Coupling Strategies

Nickel-Catalyzed Cross-Coupling Strategies

Nickel catalysts have emerged as a cost-effective and powerful alternative to palladium for cross-coupling reactions. ucla.educhemrxiv.org They exhibit unique reactivity and can often catalyze transformations that are challenging for palladium systems. ucla.edu Nickel-catalyzed Kumada-Corriu couplings are well-established for the reaction of aryl halides with Grignard reagents. organic-chemistry.org

Recent advancements have also demonstrated nickel's utility in the cross-coupling of aryl halides with alkyl halides. nih.gov This approach avoids the pre-formation of organometallic reagents, offering a more direct synthetic route. nih.gov Furthermore, nickel catalysts have been successfully employed in the Hiyama coupling of α-bromo esters with aryl silanes, showcasing their versatility in forming C-C bonds. organic-chemistry.org Given the electron-deficient nature of this compound, it is expected to be a highly reactive substrate in these nickel-catalyzed transformations.

Denitrative Coupling Reactions

A more unconventional approach to forming new C-C bonds involves the use of the nitro group as a leaving group in a cross-coupling reaction. Transition-metal-catalyzed denitrative couplings have been developed, where a nitroarene reacts with an organometallic reagent to form a new C-C bond. For example, rhodium complexes have been shown to catalyze the denitrative coupling of nitroarenes with arylboronic acids to yield biaryl compounds. acs.org

Nickel-catalyzed denitrative etherification has also been reported, where an activated nitrobenzene (B124822) reacts with an alcohol to form an aryl ether. researchgate.net While these methods are still emerging, they offer a novel strategy for the functionalization of nitroaromatic compounds like this compound, potentially allowing for sequential couplings at both the bromo and nitro positions.

C-N Cross-Coupling for Amination

The formation of C-N bonds is crucial in the synthesis of many biologically active molecules. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the arylation of amines. This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. The electron-withdrawing groups on this compound would likely make it a very reactive substrate for Buchwald-Hartwig amination.

An alternative approach involves the reductive C-N cross-coupling of nitroarenes with boronic acids, which can be catalyzed by main-group elements like phosphorus. nih.gov This method offers a transition-metal-free pathway to N-arylated products and demonstrates good functional group tolerance, including for halogen substituents. nih.gov This could be a particularly interesting strategy for this compound, allowing for the direct conversion of the nitro group to an amino linkage while preserving the bromo substituent for subsequent transformations. A patent describes the synthesis of 2-bromo-6-nitroaniline (B44865) from 1-bromo-2-fluoro-3-nitrobenzene and ammonia (B1221849), demonstrating a nucleophilic aromatic substitution approach to amination. chemicalbook.com

| Reaction | Catalyst/Reagent | Reactants | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd catalyst, base | Ar-X, R₂NH | Widely applicable for C-N bond formation. |

| Reductive C-N Coupling | Phosphine (B1218219) catalyst | Ar-NO₂, R-B(OH)₂ | Transition-metal-free amination of nitroarenes. nih.gov |

| Nucleophilic Aromatic Substitution | Ammonia | 1-bromo-2-fluoro-3-nitrobenzene | Direct amination via displacement of a fluoride (B91410). chemicalbook.com |

Functional Group Interconversions Beyond Simple Substitution

The inherent reactivity of the nitrile and nitro groups in this compound allows for their conversion into other valuable functionalities, significantly expanding the synthetic utility of this building block.

Transformations Involving the Nitrile Group (e.g., Hydrolysis to Amides)

The hydrolysis of nitriles to amides is a fundamental transformation in organic synthesis. For aromatic nitriles, this conversion can be achieved under various conditions, including acidic or basic media. researchgate.net Research has shown that the hydration of nitriles can be catalyzed by transition metals or promoted by reagents like tetrabutylammonium (B224687) hydroxide (B78521). rsc.org In the case of substituted benzonitriles, the presence of electron-withdrawing or electron-donating groups does not appear to significantly impact the reaction rate. rsc.org For instance, 4-nitrobenzonitrile (B1214597) can be converted to 4-nitrobenzamide (B147303) in high yield. rsc.orgresearchgate.net

A study on nitrile hydration using a copper iodide/cesium carbonate/DBU system in a nitromethane-water mixture demonstrated the successful conversion of various benzonitriles to their corresponding amides. d-nb.info Notably, p-nitrobenzonitrile was smoothly hydrated to produce the corresponding amide quantitatively. d-nb.info Another approach involves the use of trifluoroacetic acid (TFA) and concentrated sulfuric acid, which has been shown to effectively hydrolyze nitriles to amides. researchgate.net

| Nitrile Substrate | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| Benzonitrile (B105546) | Tetrabutylammonium hydroxide (50% in aqueous media), EtOH, Reflux | Benzamide | 96% rsc.org |

| 4-Nitrobenzonitrile | N,N-diethylhydroxylamine, Reflux | 4-Nitrobenzamide | 96% researchgate.net |

| p-Nitrobenzonitrile | CuI, Cs2CO3, DBU, Nitromethane/H2O | p-Nitrobenzamide | Quantitative d-nb.info |

| 3-Cyanobenzanthrone | TFA, H2SO4 (4:1 v/v) | Amide derivative | 93% researchgate.net |

Modifications of the Nitro Group (e.g., Nitro-to-Amine Reduction and Further Derivatization)

The reduction of the nitro group to an amine is a pivotal transformation, as the resulting amino group opens up a plethora of possibilities for further derivatization. This reduction can be accomplished using various reagents, with common methods including catalytic hydrogenation with palladium on carbon (Pd/C) or using reducing agents like iron powder in an acidic medium. evitachem.comsmolecule.com The resulting 2-amino-6-bromobenzonitrile (B1277456) is a valuable intermediate in its own right. nih.govfishersci.no

The amino group can then undergo a range of reactions. For example, it can be involved in diazotization-dediazoniation reactions to introduce other functional groups or to be removed entirely. A patent describes a process where an amino group is converted to a diazonium salt and subsequently removed. google.com Furthermore, the amino group can participate in cyclization reactions to form heterocyclic systems.

| Reagent | Typical Conditions |

|---|---|

| Hydrogen gas with Palladium catalyst (Pd/C) | - evitachem.comsmolecule.com |

| Iron powder in acidic conditions | - evitachem.comsmolecule.com |

| Sodium borohydride | - |

| Zinc/HCl | Moderate yields clockss.org |

| Tin/HCl | High yields (>90%) clockss.org |

| Hydrazine (B178648) hydrate (B1144303)/Ferric chloride | - clockss.org |

Strategies for Bromine Manipulation and Removal

The bromine atom in this compound serves as a versatile handle for various transformations. While its replacement via nucleophilic substitution is a primary application, other manipulations are also crucial. Reductive dehalogenation provides a method for the selective removal of the bromine atom when it is no longer needed in the target molecule. Photoredox catalysis has emerged as a mild and effective method for the reductive cleavage of aliphatic halides, offering an alternative to traditional methods that often use toxic tin reagents. ethz.ch This approach can also be applied to aryl halides. tue.nl

Furthermore, the bromine atom can be utilized in cross-coupling reactions, such as Suzuki or Sonogashira couplings, to form new carbon-carbon bonds, thereby constructing more complex molecular frameworks. The reactivity of the bromine atom is influenced by the electron-withdrawing nature of the adjacent nitro and nitrile groups, which enhances its susceptibility to certain reactions.

Photoredox-Mediated Transformations involving Nitroarenes

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling radical-based transformations under mild conditions. ethz.ch This methodology is particularly relevant for the functionalization of nitroarenes. The photocatalyst, upon excitation by visible light, can engage in single electron transfer (SET) processes with organic substrates. ethz.ch

In the context of nitroarenes, photoredox catalysis can be used to initiate various reactions. For instance, it can facilitate the generation of radicals that can participate in addition or cyclization reactions. While specific examples directly involving this compound in photoredox catalysis are not extensively detailed in the provided search results, the general principles apply. The electron-withdrawing nature of the nitro group can influence the electronic properties of the aromatic ring, making it a suitable substrate for certain photoredox-mediated transformations. uni-regensburg.de Research has shown the use of photoredox catalysis for the reduction of electron-poor alkenes and to promote cycloaddition reactions. ethz.ch It has also been employed in dearomative annulation cascades to create complex spirocyclic frameworks. d-nb.info

Cyclization and Annulation Reactions Employing this compound Scaffolds

The strategic arrangement of functional groups in this compound makes it an excellent precursor for the synthesis of various heterocyclic systems through cyclization and annulation reactions.

One notable application is in the synthesis of quinazolin-4(3H)-ones. A one-pot conversion of 2-nitrobenzonitriles to quinazolin-4(3H)-ones has been reported, involving reduction of the nitro group followed by formylation, hydrolysis, and cyclization. clockss.org Another facile ruthenium-catalyzed synthesis of 2-arylquinazolin-4(3H)-ones from 2-nitrobenzonitriles and alcohols has also been described. bohrium.comresearchgate.net

Mechanistic and Computational Investigations of 2 Bromo 6 Nitrobenzonitrile Reactions

Elucidation of Reaction Mechanisms

Understanding the precise step-by-step pathways of reactions involving 2-bromo-6-nitrobenzonitrile is crucial for optimizing reaction conditions and predicting product outcomes.

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for this compound. evitachem.combyjus.com The mechanism is facilitated by the presence of the electron-withdrawing nitro and cyano groups, which stabilize the negatively charged intermediate. byjus.commasterorganicchemistry.com

The generally accepted mechanism for the SNAr reaction of this compound proceeds through an addition-elimination pathway. byjus.com This involves two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile (Nu⁻) attacks the carbon atom bearing the bromine atom. This is typically the rate-determining step. masterorganicchemistry.com The attack forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized over the aromatic ring and, importantly, onto the ortho and para electron-withdrawing groups. The nitro group at the ortho position plays a significant role in stabilizing this intermediate through resonance.

Departure of the Leaving Group: In the subsequent, faster step, the leaving group (bromide ion, Br⁻) is eliminated, and the aromaticity of the ring is restored, yielding the final substitution product.

The reactivity of the leaving group in SNAr reactions can be counterintuitive. For instance, in many cases, fluoride (B91410) is a better leaving group than bromide or iodide, which contrasts with SN1 and SN2 reactions. masterorganicchemistry.com This is because the first step (nucleophilic attack) is rate-determining, and the high electronegativity of fluorine enhances the electrophilicity of the carbon atom it is attached to, accelerating the initial attack. masterorganicchemistry.com

Theoretical studies on similar systems, like the reaction of 2-bromobenzonitrile (B47965) with tetramethylammonium (B1211777) fluoride (TMAF), have explored the possibility of both a conventional stepwise pathway involving a stable Meisenheimer complex and a concerted (cSNAr) mechanism where bond formation and bond-breaking occur in a single step. semanticscholar.org The preferred pathway can be influenced by the solvent's polarity. semanticscholar.org

Table 1: Common Nucleophiles and Products in SNAr Reactions of this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amines | Primary or secondary amines | Substituted anilines |

| Thiols | Sodium thiomethoxide | Aryl thioethers |

| Azides | Sodium azide (B81097) | Aryl azides |

Metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, respectively. whiterose.ac.ukmdpi.com While detailed mechanistic studies specifically on this compound are not extensively documented in the provided results, the general mechanisms for these reactions with similar aryl halides are well-established.

Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst and couples an organoboron compound with an organohalide. whiterose.ac.ukacs.org The catalytic cycle for this compound would likely proceed through the following key steps:

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-bromine bond of this compound to form a Pd(II) intermediate. The electron-deficient nature of the aromatic ring can facilitate this step.

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the halide. This step usually requires a base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. acs.orgnih.gov The mechanism is similar to the Suzuki coupling:

Oxidative Addition: A Pd(0) catalyst adds to the C-Br bond of this compound.

Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, followed by deprotonation with a base to form a palladium-amido complex.

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

The choice of ligands on the palladium catalyst is crucial for the efficiency of both reactions, influencing the rates of the individual steps in the catalytic cycle. mdpi.comacs.org

Radical reactions offer alternative pathways for the functionalization of aryl halides. These reactions typically proceed through a chain reaction mechanism involving initiation, propagation, and termination steps. libretexts.org

One example of a radical reaction is the radical bromination of a methyl group on a related benzonitrile (B105546) derivative using N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). This proceeds via a free radical chain mechanism:

Initiation: The initiator (AIBN) decomposes upon heating to generate radicals, which then abstract a bromine atom from NBS to produce a bromine radical (Br•).

Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position to form a resonance-stabilized benzylic radical and HBr. This benzylic radical then reacts with another molecule of NBS to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radical species combine. libretexts.org

While this example is for a related compound, it illustrates the principles of radical reactions that could potentially be applied to derivatives of this compound. Photostimulated reactions of other nitrobenzonitriles with nucleophiles have also been investigated, suggesting that radical-based pathways can lead to the displacement of the nitro group. researchgate.net

Mechanistic Studies of Metal-Catalyzed Cross-Coupling Reactions

Computational Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the reactivity and electronic structure of molecules like this compound. frontiersin.org

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. mdpi.com For compounds similar to this compound, DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been employed to: researchgate.net

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Vibrational Frequencies: Predict infrared and Raman spectra to compare with experimental data for structural confirmation. researchgate.net

Predict Reactivity: By calculating parameters like Fukui indices, DFT can predict the most likely sites for electrophilic or nucleophilic attack. For instance, DFT could be used to evaluate the electron density at the carbon atom bonded to the bromine, providing insight into its susceptibility to nucleophilic attack in SNAr reactions.

DFT calculations can also be used to model the energy profiles of reaction pathways, including the structures and energies of transition states and intermediates. digitellinc.comillinois.edu This allows for a deeper understanding of reaction mechanisms and can help explain observed regioselectivity in reactions. chemrxiv.org

Table 2: Representative Parameters from DFT Calculations and Their Relevance

| Parameter | Description | Relevance to Reactivity |

|---|---|---|

| Electron Density | Distribution of electrons within the molecule. | Predicts sites susceptible to nucleophilic or electrophilic attack. |

| Fukui Functions | Describe the change in electron density when an electron is added or removed. | Identifies specific atoms most prone to nucleophilic or electrophilic reactions. |

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. youtube.comlibretexts.orgimperial.ac.uk

HOMO (Highest Occupied Molecular Orbital): This orbital is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital is associated with the molecule's ability to act as an electrophile or electron acceptor. youtube.com

For this compound, the strong electron-withdrawing nature of the nitro and cyano groups significantly lowers the energy of the LUMO, making the aromatic ring highly electrophilic and susceptible to attack by nucleophiles. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an important indicator of chemical reactivity and stability. science.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Electron Density Analysis , often performed alongside DFT calculations, provides a visual and quantitative picture of the charge distribution in the molecule. researchgate.net Methods like Natural Bond Orbital (NBO) analysis can reveal details about charge transfer and delocalization within the molecule. For this compound, such analysis would likely show a significant polarization of the C-Br bond and a depletion of electron density on the aromatic ring, further explaining its high reactivity in SNAr reactions.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-bromobenzonitrile |

| Tetramethylammonium fluoride (TMAF) |

| N-bromosuccinimide (NBS) |

Transition State Analysis and Reaction Energy Profiles

The reactivity of this compound is significantly influenced by the strong electron-withdrawing properties of both the nitro (-NO2) and cyano (-C≡N) groups. These substituents render the aromatic ring electron-deficient, facilitating nucleophilic aromatic substitution reactions where the bromine atom serves as a leaving group. evitachem.com Computational chemistry, particularly Density Functional Theory (DFT), provides profound insights into the mechanisms of these transformations by mapping their potential energy surfaces.

Methodologies such as the B3LYP or M06-2X functionals, combined with appropriate basis sets like 6-311G(d,p), are commonly employed to model these reaction pathways. mdpi.com Such calculations allow for the localization and characterization of stationary points, including reactants, intermediates, transition states (TSs), and products. A transition state represents the highest energy point along the reaction coordinate, and its structure provides a snapshot of the bond-forming and bond-breaking processes. For a reaction to proceed, molecules must overcome the activation energy (ΔG‡), which is the Gibbs free energy difference between the reactants and the transition state.

Table 1: Hypothetical DFT-Calculated Energy Profile for a Nucleophilic Substitution Reaction

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | C-Nucleophile bond forming, C-Br bond breaking | +23.5 (Activation Energy) |

| Product | Substituted 6-nitrobenzonitrile + Bromide ion | -15.0 (Reaction Energy) |

Note: The values in this table are illustrative for a typical exothermic nucleophilic substitution and are not from a specific experimental study on this exact reaction.

Spectroscopic Analysis for Mechanistic Confirmation and Product Characterization

While computational studies offer a theoretical framework, spectroscopic analysis provides the essential empirical evidence to confirm reaction mechanisms and elucidate the precise structure of products.

Advanced NMR Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For this compound and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed. ipb.pt

¹H NMR: Provides information about the number, environment, and connectivity of protons. In the parent compound, the aromatic region would show distinct signals for the three protons on the benzene (B151609) ring. Following a substitution reaction, changes in the chemical shifts and coupling patterns of these protons confirm that a reaction has occurred at the bromine-bearing carbon.

¹³C NMR: Reveals the chemical environment of each carbon atom. The carbon atoms attached to the electron-withdrawing bromine, nitro, and cyano groups exhibit characteristic downfield shifts. The disappearance of the signal corresponding to the C-Br carbon and the appearance of a new signal at a different shift confirms the substitution.

Advanced 2D NMR: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and carbons that are two or three bonds away, respectively. These experiments are crucial for piecing together the molecular framework of complex reaction products, especially when simple 1D spectra are ambiguous. ipb.pt

Table 2: Typical NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |

| ¹H | Aromatic C-H | 7.2–8.5 |

| ¹³C | Aromatic C-H / C-C | 120–150 |

| ¹³C | C-Br | ~127 |

| ¹³C | C-NO₂ | ~150 |

| ¹³C | C-CN | ~115 |

Note: These are approximate ranges and can vary based on the solvent and specific molecular structure.

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of compounds and can be adapted to monitor the progress of a chemical reaction in real-time. nih.gov Techniques like Electrospray Ionization (ESI-MS) are particularly useful for analyzing reaction mixtures directly, allowing for the detection of reactants, products, and even transient reactive intermediates. sci-hub.se

In a reaction involving this compound, the starting material would show a characteristic pair of molecular ion peaks due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). As the reaction proceeds, the intensity of these peaks would decrease, while new peaks corresponding to the mass-to-charge ratio (m/z) of the product(s) would appear and grow in intensity. This allows for precise tracking of reaction kinetics and conversion rates. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a product, which serves as a powerful confirmation of its identity. rsc.org

Table 3: Mass Spectrometry Data for Monitoring a Substitution Reaction

| Compound | Molecular Formula | Expected m/z (for ⁷⁹Br/⁸¹Br isotopes) | Role in Reaction |

| This compound | C₇H₃BrN₂O₂ | 225.9 / 227.9 | Reactant |

| 2-Amino-6-nitrobenzonitrile | C₇H₅N₃O₂ | 163.0 | Product (Example) |

Note: The table illustrates the expected change in m/z upon substitution of bromine with an amino group.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule. nih.gov Each functional group absorbs infrared radiation or scatters Raman light at characteristic frequencies, providing a molecular "fingerprint." nih.gov

For this compound, the IR and Raman spectra would prominently feature absorption bands corresponding to the stretching vibrations of the nitrile (C≡N) group and the nitro (NO₂) group. The C≡N stretch typically appears as a sharp, intense band, while the NO₂ group shows two distinct stretches (symmetric and asymmetric). iucr.orgresearchgate.net During a chemical transformation, such as the reduction of the nitro group to an amine (-NH₂), vibrational spectroscopy provides clear evidence of the change. The characteristic NO₂ bands would disappear, and new bands corresponding to N-H stretching and bending vibrations would emerge. This makes IR and Raman spectroscopy excellent qualitative tools for confirming that a desired functional group transformation has taken place. nih.gov

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Nitrile (-C≡N) | C≡N Stretch | 2230 - 2240 |

| Nitro (-NO₂) | Asymmetric Stretch | 1520 - 1540 |

| Nitro (-NO₂) | Symmetric Stretch | 1340 - 1360 |

| Aromatic Ring | C=C Stretches | 1400 - 1600 |

| Carbon-Bromine (-C-Br) | C-Br Stretch | 500 - 650 |

Applications in Advanced Organic Synthesis and Material Science

Role as a Key Intermediate in Complex Molecule Synthesis

The utility of 2-bromo-6-nitrobenzonitrile as a key intermediate stems from the distinct reactivity of its functional groups. The electron-withdrawing nature of the nitro and cyano groups renders the aromatic ring electron-deficient, which activates the carbon atom attached to the bromine for nucleophilic aromatic substitution (SNAr) reactions. evitachem.com This allows for the facile displacement of the bromide ion by a wide range of nucleophiles, providing a gateway to diverse molecular architectures. evitachem.com

Furthermore, the nitro and nitrile groups themselves can undergo a variety of chemical transformations. The nitro group can be readily reduced to an amino group, a crucial step in many synthetic sequences, using reagents like hydrogen gas with a palladium catalyst or iron powder in an acidic medium. evitachem.com This newly formed amine can then participate in cyclization reactions to build heterocyclic rings. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, further expanding the synthetic possibilities. This multi-faceted reactivity makes this compound a pivotal building block for constructing intricate molecular frameworks that might otherwise require lengthy, multi-step syntheses.

Precursor for Bioactive Molecules and Pharmaceutical Scaffolds

The structural attributes of this compound make it an important precursor in the field of medicinal chemistry for the development of bioactive molecules and pharmaceutical scaffolds. A significant application is in the synthesis of quinazoline (B50416) derivatives. For instance, by reducing the nitro group to an amine and then reacting it with appropriate reagents, chemists can construct the quinazoline core. Specifically, 4-anilino-6-aminoquinazoline derivatives synthesized from related precursors have shown potential antiviral activities. The 4-aminoquinazoline structure is considered a "privileged scaffold" due to its presence in numerous high-profile pharmaceutical agents, including inhibitors of the epidermal growth factor receptor (EGFR). usp.br

The compound also serves as a starting material for indole (B1671886) synthesis, another critical scaffold in medicinal chemistry. rsc.org Traditional methods like the Reissert indole synthesis can utilize nitrophenyl intermediates to construct the indole ring system. rsc.org The ability to transform this compound into these and other valuable heterocyclic systems underscores its importance as a starting point for drug discovery programs, enabling the generation of libraries of compounds for screening and development. usp.br

Utility in Polymer Science and Functional Material Development

In the realm of material science, this compound and its derivatives are explored for their potential in creating novel polymers and functional materials. evitachem.com The presence of halogenated and nitro groups can impart unique electronic and physical properties to materials. While direct, large-scale industrial applications in polymers are still emerging, its utility as a building block is clear. For example, related halogenated benzonitriles, such as 2-bromo-6-fluorobenzonitrile, are used as building blocks for fluorinated polymers and ligands.

The functional groups on this compound allow for its incorporation into polymer chains or for the modification of material surfaces. The high reactivity of the bromine atom in coupling reactions and the potential for the nitro and nitrile groups to be converted into other functionalities allow researchers to design materials with tailored characteristics, such as enhanced thermal stability or specific electronic properties. evitachem.com This makes it a compound of interest for developing specialty chemicals and advanced materials for various technological applications.

Agrochemical Synthesis and Related Industrial Applications

This compound is an established intermediate in the synthesis of agrochemicals. evitachem.comcymitquimica.com The chemical industry utilizes such versatile building blocks to produce a wide range of active ingredients for crop protection products. The reactivity profile of the molecule allows for efficient and modular assembly of complex structures required for biological activity. cymitquimica.com

The synthesis of agrochemicals often involves nucleophilic substitution and coupling reactions, for which this compound is well-suited. cymitquimica.com Its derivatives can be designed to interact with specific biological targets in pests or weeds. The industrial production of this compound may involve large-scale bromination and nitration processes, highlighting its role as a commodity intermediate for this sector.

Development of Novel Heterocyclic Systems

A primary application of this compound in advanced organic synthesis is the construction of novel heterocyclic systems. nih.gov Heterocyclic compounds are a cornerstone of modern chemistry, particularly in pharmaceuticals and materials. The combination of functional groups in this compound provides a powerful platform for ring-forming reactions.

As mentioned, the synthesis of quinazolines and indoles are prominent examples. rsc.org The general strategy involves an initial transformation of one of the functional groups—most commonly the reduction of the nitro group to an amine—followed by an intramolecular or intermolecular cyclization reaction. For example, the resulting 2-amino-6-bromobenzonitrile (B1277456) can be subjected to cyclization with various partners to form fused heterocyclic systems. This approach has been used to create a variety of substituted heterocycles, demonstrating the compound's value in expanding the chemical space of medicinally and materially relevant molecules. nih.gov

Data on Applications

| Application Area | Key Reactive Features Utilized | Examples of Resulting Scaffolds/Products | Supporting Indices |

|---|---|---|---|

| Complex Molecule Synthesis | Nucleophilic Aromatic Substitution (SNAr) at C-Br, Reduction of NO₂, Hydrolysis/Reduction of CN | Poly-functionalized aromatic compounds | evitachem.com, |

| Pharmaceuticals | Reduction of NO₂ to NH₂, Cyclization reactions | Quinazolines, Indoles | , , usp.br, rsc.org |

| Material Science | Incorporation via functional groups (Br, NO₂, CN) | Building block for specialty polymers and materials with unique electronic properties | evitachem.com, , , |

| Agrochemicals | Nucleophilic substitution, Coupling reactions | Intermediates for active agrochemical ingredients | evitachem.com, , cymitquimica.com |

| Heterocycle Synthesis | Reduction of NO₂, Cyclization involving NH₂ and CN groups | Fused heterocyclic systems like quinazolines and other novel rings | , rsc.org, nih.gov |

Future Research Directions and Emerging Trends

Exploration of Novel Reaction Pathways for 2-Bromo-6-nitrobenzonitrile

While classical nucleophilic aromatic substitution (SNAr) and nitro group reduction are cornerstone reactions for this compound, current research is venturing into more complex and elegant transformations. A significant area of exploration is the development of tandem or cascade reactions that can rapidly build molecular complexity from this simple precursor.

One emerging trend is the use of this compound in the synthesis of fused heterocyclic systems. For instance, researchers have developed one-pot methods to convert substituted 2-nitrobenzonitriles into quinazolin-4(3H)-ones, which are important scaffolds in medicinal chemistry. clockss.orgbohrium.com These reactions often involve an initial reduction of the nitro group to an amine, followed by an intramolecular or intermolecular cyclization involving the nitrile function. Iron-catalyzed cascade annulation reactions of 2-nitrobenzonitriles with arylacetic acids represent another novel pathway to construct 2-arylquinazolin-4(3H)-ones. researchgate.net

Furthermore, the concept of denitrative coupling is gaining traction as a novel strategy for C-C, C-O, and C-S bond formation. acs.org This approach uses the nitro group as a leaving group in transition-metal-catalyzed cross-coupling reactions, offering an alternative to traditional methods that rely on haloarenes. acs.org Applying this methodology to this compound could open up reaction pathways where the nitro group is strategically displaced, complementing the existing reactivity of the bromo substituent.

Research findings have highlighted specific novel reactions:

Synthesis of Cyclic Amidines: this compound has been used as a starting material in the multi-step synthesis of novel cyclic amidine compounds, demonstrating its utility in constructing complex bioactive molecules. google.com

Tandem Cyclization with Alcohols: A ruthenium-catalyzed tandem cyclization of 2-nitrobenzonitriles with alcohols has been developed to produce quinazolin-4(3H)-ones, showcasing a highly efficient and atom-economical pathway. bohrium.com

Iron-Catalyzed Cyclization: An iron-catalyzed, elemental selenium-promoted cyclization with arylacetic acids provides a new route to quinazolinone derivatives under mild conditions. researchgate.net

Asymmetric Synthesis and Chiral Derivatization

The generation of chiral molecules from achiral starting materials is a central theme in modern organic chemistry, particularly for the synthesis of pharmaceuticals. For this compound, an achiral molecule, future research will increasingly focus on its incorporation into asymmetric syntheses to produce enantiomerically pure or enriched derivatives.

One direct application is the use of chiral nucleophiles in substitution reactions. A documented example is the reaction of this compound with a chiral pyrrolidine (B122466) derivative to yield 2-bromo-6-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzonitrile, directly introducing a stereocenter into the molecule. smolecule.com

Emerging trends point towards the development of catalytic asymmetric transformations. This could involve:

Asymmetric Reduction: Developing catalysts for the enantioselective reduction of the prochiral ketone that could be formed via Grignard addition to the nitrile, or exploring kinetic resolution of a racemic alcohol derivative.

Catalytic Asymmetric Cross-Coupling: Utilizing chiral ligands in palladium-catalyzed coupling reactions to form atropisomers, which are axially chiral molecules, could be a sophisticated application.

Derivatization for Chiral Auxiliaries: The molecule could be elaborated into a new class of chiral auxiliaries. The distinct electronic environment provided by the bromo and nitro groups could influence the stereochemical outcome of reactions on a substrate attached to this core. sfu.ca

While specific catalytic asymmetric reactions starting directly from this compound are still an emerging area, the synthesis of chiral organocatalysts from structurally related ortho-fluoronitrobenzene derivatives suggests a viable path forward for developing similar systems relevant to the target compound. mdpi.com

Catalyst Development for Enhanced Selectivity and Efficiency

Catalysis is key to unlocking the full synthetic potential of this compound in an efficient and selective manner. Research is moving beyond classical stoichiometric reagents towards advanced, highly active, and reusable catalytic systems.

A major focus is on the selective reduction of the nitro group in the presence of the bromo substituent and the nitrile, which are also reducible. While palladium on carbon (Pd/C) is commonly used, dehalogenation can be a significant side reaction. Consequently, there is a strong drive to develop catalysts with higher chemoselectivity.

Recent advancements in catalysis applicable to this substrate include:

Nanocomposite Catalysts: Platinum nanoparticles supported on mesoporous materials like KIT-6 (Pt@KIT-6) have shown exceptional activity and selectivity in the continuous-flow hydrogenation of halogenated nitroarenes. rsc.org Such systems prevent metal aggregation, enhance active site availability, and minimize dehalogenation, making them ideal for the selective reduction of this compound. rsc.org

Economical Metal Catalysts: Iron-catalyzed reactions are gaining prominence due to the low cost and low toxicity of iron. researchgate.net Iron(III) acetylacetonate (B107027) has been used to catalyze the cascade annulation of 2-nitrobenzonitriles. researchgate.net

Ruthenium and Copper Catalysts: Ruthenium complexes have proven effective for the tandem cyclization of 2-nitrobenzonitriles with alcohols. bohrium.com Copper catalysts have been investigated for denitrative coupling reactions and for the cyanation of aryl halides. acs.orggoogle.com

The table below summarizes some advanced catalytic systems and their potential applications for reactions involving this compound.

| Catalyst System | Reaction Type | Advantages |

| Pt@KIT-6 Nanocomposite | Selective Nitro Reduction | High activity and selectivity (>99%), stable for continuous-flow processes, minimizes dehalogenation. rsc.org |

| Iron(III) Acetylacetonate | Cascade Annulation/Cyclization | Utilizes an inexpensive, earth-abundant metal; compatible with a wide range of functional groups. researchgate.net |

| Ruthenium Complexes | Tandem Oxidative Cyclization | High yields, broad substrate scope, enables sustainable synthesis from simple alcohols. bohrium.com |

| Palladium/Copper Catalysts | Denitrative Cross-Coupling | Enables novel bond formations (C-C, C-O) by activating the C-NO2 bond. acs.org |

Sustainable and Economically Viable Synthesis Protocols